molecular formula C5H9NaO2S B12497231 Sodium cyclobutylmethanesulfinate

Sodium cyclobutylmethanesulfinate

Cat. No.: B12497231
M. Wt: 156.18 g/mol
InChI Key: FFDNFMVMTRLVKH-UHFFFAOYSA-M
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Description

Sodium cyclobutylmethanesulfinate is an organosulfur compound with the molecular formula C5H11NaO2S. It is a sodium salt of cyclobutylmethanesulfinic acid and is known for its versatile reactivity in various chemical processes. This compound is part of the broader class of sodium sulfinates, which are widely used as building blocks in organic synthesis due to their ability to form S–S, N–S, and C–S bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium cyclobutylmethanesulfinate can be synthesized through several methods. One common approach involves the reaction of cyclobutylmethanesulfinic acid with sodium hydroxide. The reaction typically occurs in an aqueous medium at room temperature, resulting in the formation of the sodium salt.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be optimized for higher yields and purity .

Chemical Reactions Analysis

Types of Reactions: Sodium cyclobutylmethanesulfinate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonates.

    Reduction: It can be reduced to form sulfides.

    Substitution: It can participate in nucleophilic substitution reactions to form various organosulfur compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions typically involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products:

Scientific Research Applications

Sodium cyclobutylmethanesulfinate has a wide range of applications in scientific research:

    Chemistry: It is used as a sulfonylating agent in organic synthesis, facilitating the formation of sulfonamides, sulfones, and other sulfur-containing compounds.

    Biology: It can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Its derivatives are explored for potential therapeutic applications, including as intermediates in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins

Mechanism of Action

The mechanism of action of sodium cyclobutylmethanesulfinate involves its ability to donate sulfinyl groups to various substrates. This donation can occur through nucleophilic substitution or radical-mediated processes. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrate. In biological systems, it may interact with enzymes and proteins, modifying their function through sulfinylation .

Comparison with Similar Compounds

  • Sodium methanesulfinate
  • Sodium ethanesulfinate
  • Sodium propanesulfinate

Comparison: Sodium cyclobutylmethanesulfinate is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties compared to its linear counterparts. This uniqueness can influence its reactivity and the types of products formed in chemical reactions. For example, the cyclobutyl group can introduce ring strain, making certain reactions more favorable or selective .

Properties

Molecular Formula

C5H9NaO2S

Molecular Weight

156.18 g/mol

IUPAC Name

sodium;cyclobutylmethanesulfinate

InChI

InChI=1S/C5H10O2S.Na/c6-8(7)4-5-2-1-3-5;/h5H,1-4H2,(H,6,7);/q;+1/p-1

InChI Key

FFDNFMVMTRLVKH-UHFFFAOYSA-M

Canonical SMILES

C1CC(C1)CS(=O)[O-].[Na+]

Origin of Product

United States

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